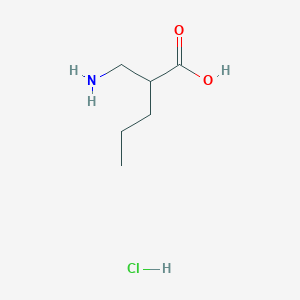

2-(Aminomethyl)pentanoic acid;hydrochloride

Description

2-(Aminomethyl)pentanoic acid hydrochloride is a substituted pentanoic acid derivative featuring an aminomethyl (-CH₂NH₂) group at the C2 position of the carbon chain, with a hydrochloride counterion. For instance, compounds like 2-(Aminomethyl)phenylacetic acid hydrochloride (CAS 52067-92-2) share a similar aminomethyl substitution pattern and are utilized as intermediates in drug synthesis . The pentanoic acid backbone and polar functional groups likely contribute to its solubility in polar solvents and reactivity in condensation or peptide-coupling reactions.

Properties

IUPAC Name |

2-(aminomethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABJWXCTWGEDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Hydrolysis of Racemic Precursors

Enzymatic resolution remains a cornerstone for producing enantiomerically pure amino acids. The hydrolysis of racemic N-acyl derivatives using L- or D-specific acylases enables selective deprotection of one enantiomer. For example, WO2010019469A2 demonstrates the synthesis of (S)-2-aminobutyric acid via L-acylase-mediated hydrolysis of racemic N-benzoyl-2-aminobutyric acid. Adapting this approach to 2-(aminomethyl)pentanoic acid would involve:

- Acylation : Reacting racemic 2-(aminomethyl)pentanoic acid with benzoyl chloride in alkaline aqueous conditions (pH 8.5–9.5) to form N-benzoyl-2-(aminomethyl)pentanoic acid.

- Enzymatic Hydrolysis : Treating the racemic acylated compound with L-acylase at 60–85°C for 1–24 hours. The enzyme selectively hydrolyzes the (S)-enantiomer, yielding (S)-2-(aminomethyl)pentanoic acid and residual (R)-N-benzoyl-2-(aminomethyl)pentanoic acid.

- Separation and Hydrochlorination : Acidifying the mixture to pH 3 with HCl precipitates the (S)-enantiomer as its hydrochloride salt. The (R)-acyl derivative is extracted using ethyl acetate or toluene.

Key Parameters from Patent WO2010019469A2

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–85°C |

| pH | 6.5–9.5 |

| Enzyme Loading | 238,500 units per 364.5 g substrate |

| Substrate Concentration | 100–500 g/L |

This method achieves enantiomeric excess (ee) >98% for (S)-2-aminobutyric acid, suggesting comparable efficacy for 2-(aminomethyl)pentanoic acid.

Dynamic Kinetic Resolution (DKR) of Racemic Amino Acids

Dynamic kinetic resolution combines enzymatic selectivity with metal-catalyzed racemization to achieve theoretical 100% yield of a single enantiomer. The synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid via DKR (ACS Omega 2019) provides a template for 2-(aminomethyl)pentanoic acid. The process involves:

- Racemization : Treating racemic 2-(aminomethyl)pentanoic acid with a nickel(II)-ligand complex (e.g., (S)-4) in methanol at 50°C. The metal catalyst racemizes the substrate while the enzyme selectively acylates one enantiomer.

- Enzymatic Acylation : Using Candida antarctica lipase B (CAL-B) to acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

- Hydrochlorination : Isolating the free (S)-amino acid via acid hydrolysis and converting it to the hydrochloride salt using concentrated HCl.

Advantages of DKR

- Yield : >95% for (S)-2-amino-5,5,5-trifluoropentanoic acid.

- Scalability : Demonstrated at 20 g scale with minimal purification steps.

Comparative Analysis of Methods

| Method | Enantioselectivity | Yield | Scalability |

|---|---|---|---|

| Enzymatic Hydrolysis | High (ee >98%) | 70–80% | Industrial |

| Dynamic Kinetic Resolution | Theoretical 100% | 90–95% | Pilot-scale |

| Direct Hydrochlorination | None | 85–90% | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)pentanoic acid hydrochloride is used in specialty chemicals and pharmaceutical production. The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors. The aminomethyl group can create hydrogen bonds and electrostatic interactions with enzyme active sites, which inhibits or modulates enzyme activity. This interaction can influence various biochemical pathways and cellular processes.

(R)-2-(Aminomethyl)pentanoic acid hydrochloride [(R)-2-amino-2-methyl-pentanoic acid hydrochloride] is a chiral amino acid derivative with potential pharmaceutical applications. The hydrochloride form enhances its solubility and stability, making it suitable for use in research and industry.

Scientific Research Applications

2-(Aminomethyl)pentanoic acid hydrochloride is utilized in several scientific research fields:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is used in studies involving enzyme inhibition and protein modification.

- Neurotransmitter Precursor Its structural similarity to other amino acids allows it to be incorporated into proteins and peptides, which influences physiological processes such as mood and cognition. It may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.

- Neuroprotective Properties Research suggests it may have neuroprotective effects, potentially benefiting the treatment of neurodegenerative diseases. It is believed to interact with various receptors in the central nervous system, influencing synaptic transmission and plasticity.

Case Studies

- Cognitive Function Enhancement Studies in animal models have shown that (R)-2-(Aminomethyl)pentanoic acid improves memory retention and learning capabilities by increasing neurotransmitter activity.

- Neurodegenerative Disease Models In Alzheimer's disease models, administration of the compound has reduced neuroinflammation markers and improved behavioral outcomes, suggesting potential therapeutic applications.

- Interaction Studies Studies have focused on the compound's binding affinity with various receptors:

- Serotonin Receptors Modulation of serotonin receptor activity has been observed, which may influence mood disorders.

- Dopamine Receptors The compound's interaction with dopamine receptors suggests a role in reward pathways and motivation.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Compounds:

2-(Aminomethyl)pentanoic Acid Hydrochloride Structure: Pentanoic acid with an aminomethyl group at C2. Hypothesized Formula: C₆H₁₄ClNO₂ (based on structural analogs).

Eflornithine Hydrochloride Monohydrate (2,5-Diamino-2-(difluoromethyl)pentanoic acid hydrochloride hydrate) Structure: Difluoromethyl (-CF₂H) substitution at C2 instead of aminomethyl. Formula: C₅H₁₂ClF₂N₂O₂ · H₂O (MW: 236.65 g/mol) .

N-α-Methyl-L-norvalinamide Hydrochloride Structure: Methylamino (-NHCH₃) group at C2 and an amide (-CONH₂) terminus. Formula: C₆H₁₅ClN₂O (MW: 166.65 g/mol) .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride Structure: Aromatic benzoic acid core with aminomethyl and methyl substituents. Formula: C₉H₁₂ClNO₂ (MW: 201.65 g/mol) .

Functional Group Impact:

- Aminomethyl vs. Difluoromethyl: The aminomethyl group in 2-(aminomethyl)pentanoic acid enhances nucleophilicity, making it reactive in peptide bond formation. In contrast, the difluoromethyl group in eflornithine increases metabolic stability and resistance to enzymatic degradation, critical for its use as an antiparasitic agent .

Physicochemical Properties

Biological Activity

2-(Aminomethyl)pentanoic acid;hydrochloride, also known as 2-(Aminomethyl)-4-methyl-pentanoic acid hydrochloride, is a chiral amino acid derivative with significant biological activities. This compound, characterized by its amine and carboxylic acid functional groups, has garnered attention for its potential roles in neurotransmission, neuroprotection, and as an anticancer agent.

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : Approximately 145.2 g/mol

- Solubility : Enhanced solubility in water due to its hydrochloride form, facilitating biological applications.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems and cellular pathways:

- Receptor Interaction : The compound has been shown to modulate neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. This modulation can influence synaptic transmission and plasticity, which are crucial for cognitive functions and mood regulation.

- Enzyme Modulation : It acts as an inhibitor or activator of specific enzymes, altering their activity and thereby influencing various metabolic pathways.

Biological Activities

-

Neurotransmission

- Acts as a precursor for neurotransmitters, influencing synaptic transmission.

- Modulates receptor activity related to mood disorders and cognitive impairments.

-

Neuroprotective Effects

- Exhibits potential neuroprotective properties that may be beneficial in treating neurodegenerative diseases.

-

Antioxidant Activity

- Demonstrated antioxidant properties that protect cells from oxidative stress, which is crucial for maintaining cellular integrity.

-

Cytotoxicity Against Cancer Cells

- Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Neurotransmitter Modulation

A study highlighted the compound's interaction with serotonin receptors, indicating a potential mechanism for improving mood disorders. The results showed that varying concentrations of the compound could significantly alter receptor activity, suggesting therapeutic applications in depression and anxiety disorders.

Antioxidant Properties

In vitro studies demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative stress in neuronal cells. This property underscores its potential utility in neuroprotective therapies.

Cytotoxicity Studies

Research conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity. The findings indicated that it could induce apoptosis in certain cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral amino acid | Neurotransmission modulation |

| Glycine tert-butyl hydrochloride | Natural hydrochloride | Hemostatic activity |

| Ethyl ester of 4-(aminomethyl)benzoic acid | Zwitterionic compound | Antifibrinolytic properties |

Q & A

Basic: What are the common synthetic routes for 2-(aminomethyl)pentanoic acid hydrochloride, and what reaction conditions are critical for yield optimization?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-nitrobenzyl alcohol with formaldehyde and HCl, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine . Key variables include:

- Catalyst selection : Pd/C ensures selective reduction of nitro groups without side reactions.

- pH control : Maintain acidic conditions (pH 4–6) to stabilize the hydrochloride salt.

- Temperature : Reactions often proceed at 50–70°C to balance kinetics and byproduct formation.

Yield optimization requires purification via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing 2-(aminomethyl)pentanoic acid hydrochloride?

Answer:

- NMR : ¹H/¹³C NMR confirms structure via amine proton signals (δ 1.5–2.5 ppm) and carboxylate carbon (δ 170–175 ppm).

- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) assess purity (>98% by area normalization).

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ (e.g., m/z 164.1 for C₇H₁₄NO₂⁺) .

Advanced: How can researchers resolve contradictory data on the compound’s anticonvulsant efficacy across different in vivo models?

Answer:

Contradictions often arise from:

- Dosage variability : Species-specific metabolic rates require dose adjustments (e.g., 50 mg/kg in mice vs. 20 mg/kg in rats).

- Administration route : Intraperitoneal vs. oral delivery affects bioavailability due to first-pass metabolism.

- Model selection : Pentylenetetrazole (PTZ)-induced seizures may overemphasize GABAergic mechanisms, while maximal electroshock (MES) models highlight sodium channel effects.

Methodological recommendations : - Use pharmacokinetic profiling (plasma LC-MS) to correlate exposure with efficacy.

- Conduct receptor-binding assays (e.g., GABA₃ or NMDA) to clarify mechanistic pathways .

Advanced: What strategies are effective in stabilizing 2-(aminomethyl)pentanoic acid hydrochloride against hygroscopic degradation during storage?

Answer:

The compound’s hygroscopicity can be mitigated by:

- Lyophilization : Freeze-drying in the presence of cryoprotectants (trehalose or mannitol) reduces water absorption.

- Packaging : Store in desiccated amber vials under nitrogen atmosphere.

- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Degradation products (e.g., oxidized amines) are minimized by adding antioxidants like BHT (0.01% w/w) .

Basic: What biological assays are suitable for screening the anti-inflammatory activity of this compound?

Answer:

- In vitro : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ typically 10–50 μM).

- In vivo : Carrageenan-induced paw edema in rats (dose range: 10–100 mg/kg, monitored via plethysmometry).

- Mechanistic assays : COX-2 inhibition (fluorometric kits) and NF-κB luciferase reporter assays .

Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

Answer:

- QSAR models : Train on logBB data (brain/blood concentration ratios) using descriptors like polar surface area (<90 Ų) and cLogP (1–3).

- Molecular docking : Simulate interactions with P-glycoprotein (P-gp) to avoid efflux pump substrates.

- In silico BBB prediction : Tools like SwissADME or BBB Predictor prioritize derivatives with optimal permeability .

Basic: What are the key safety considerations for handling 2-(aminomethyl)pentanoic acid hydrochloride in the laboratory?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact.

- Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite.

- Waste disposal : Incinerate at >800°C with alkaline scrubbers to eliminate HCl fumes .

Advanced: How can researchers validate the compound’s role in modulating neurotransmitter synthesis pathways?

Answer:

- Metabolomic profiling : LC-MS/MS quantifies glutamate/GABA levels in neuronal cultures treated with the compound.

- Isotopic tracing : Use ¹³C-labeled glucose to track incorporation into neurotransmitter pools.

- Knockdown models : CRISPR/Cas9 silencing of glutamate decarboxylase (GAD) confirms target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.